In-Depth Technical Guide on (S)-Ru(OAc)2(H8-BINAP): Structure, Properties, and Catalytic Applications
In-Depth Technical Guide on (S)-Ru(OAc)2(H8-BINAP): Structure, Properties, and Catalytic Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chiral ruthenium catalyst, (S)-Ru(OAc)2(H8-BINAP), formally known as Diacetato[(S)-(-)-2,2′-bis(diphenylphosphino)-5,5′,6,6′,7,7′,8,8′-octahydro-1,1′-binaphthyl]ruthenium(II). The document details its chemical structure, physicochemical properties, synthesis, and extensive applications in asymmetric hydrogenation, a critical process in the synthesis of enantiomerically pure compounds for the pharmaceutical and fine chemical industries.
Core Chemical Structure and Properties
(S)-Ru(OAc)2(H8-BINAP) is an organometallic complex centered on a ruthenium(II) ion. The chirality of the complex, and consequently its ability to induce stereoselectivity in chemical reactions, is derived from the (S)-H8-BINAP ligand. This ligand is a C2-symmetric diphosphine with axial chirality arising from restricted rotation about the bond connecting the two partially hydrogenated naphthyl rings.
The structure of the (S)-H8-BINAP ligand creates a well-defined and sterically hindered chiral environment around the ruthenium center. This precise spatial arrangement is fundamental to its high efficiency and enantioselectivity in catalytic processes.[1]
Chemical Structure of (S)-Ru(OAc)2(H8-BINAP):
Caption: Simplified 2D representation of the (S)-Ru(OAc)2(H8-BINAP) complex.
A summary of the key physicochemical properties of (S)-Ru(OAc)2(H8-BINAP) is provided in the table below.
| Property | Value |
| CAS Number | 142962-95-6 |
| Molecular Formula | C48H46O4P2Ru |
| Molecular Weight | 849.89 g/mol [2] |
| Appearance | Yellow to dark brown solid/powder[2] |
| Storage Temperature | 2-8°C[2] |
Synthesis of (S)-Ru(OAc)2(H8-BINAP)
The synthesis of (S)-Ru(OAc)2(H8-BINAP) involves the coordination of the chiral (S)-H8-BINAP ligand to a ruthenium(II) precursor. The (S)-H8-BINAP ligand itself is typically prepared via the catalytic hydrogenation of (S)-BINAP. Two primary routes are employed for the synthesis of the final complex:
Experimental Protocol: Synthesis of a Ru(OAc)2(diphosphine) Complex
The following protocol is adapted from the synthesis of the analogous (R)-BINAP complex and can be applied using the (S)-H8-BINAP ligand. All procedures should be conducted under an inert atmosphere (e.g., argon) using degassed solvents.
Caption: Experimental workflow for the synthesis of (S)-Ru(OAc)2(H8-BINAP).
Detailed Steps:
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Complex Formation: A dry Schlenk tube is charged with [RuCl2(benzene)]2 and (S)-H8-BINAP under an argon atmosphere.
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Dissolution: Anhydrous, degassed N,N-dimethylformamide (DMF) is added, and the resulting suspension is heated to 100°C for 10 minutes until a clear reddish-brown solution is formed. The solution is then cooled to room temperature.
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Acetate Exchange: In a separate Schlenk tube, a solution of sodium acetate in methanol is prepared and degassed. This solution is then transferred via cannula to the DMF solution of the ruthenium-phosphine complex.
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Reaction and Workup: The mixture is stirred at room temperature for 5 minutes. Degassed water and toluene are added, and the resulting biphasic mixture is stirred vigorously. The layers are separated, and the aqueous layer is extracted with toluene.
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Purification: The combined organic layers are washed with degassed water. The solvent is removed under reduced pressure to yield the crude product.
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Recrystallization: The crude solid is dissolved in a minimal amount of hot toluene, and hexane is carefully added to induce crystallization. The mixture is allowed to stand to form crystals, which are then isolated, washed with hexane, and dried under vacuum to yield pure (S)-Ru(OAc)2(H8-BINAP).
An alternative, chloride-free "Direct Acetate Route" involves reacting the (S)-H8-BINAP ligand directly with a ruthenium(II) acetate precursor, such as [Ru(OAc)2]3, in a solvent like ethanol under reflux.[1]
Catalytic Applications in Asymmetric Hydrogenation
(S)-Ru(OAc)2(H8-BINAP) is a highly effective catalyst for the asymmetric hydrogenation of a variety of prochiral substrates, particularly unsaturated carboxylic acids. The H8-BINAP ligand often provides superior enantioselectivity and faster reaction rates compared to its non-hydrogenated BINAP counterpart.
Catalytic Performance Data:
The following tables summarize the performance of (S)-Ru(OAc)2(H8-BINAP) in the asymmetric hydrogenation of several key substrates.
Table 1: Asymmetric Hydrogenation of α,β-Unsaturated Carboxylic Acids
| Substrate | Product | Enantiomeric Excess (ee) | Reference |
| Tiglic Acid | (S)-2-Methylbutanoic acid | up to 97% | [1] |
| (E)-2-Alkyl-2-alkenoic acids | (S)-2-Alkylalkanoic acids | 95-97% | |
| 2-Methylcinnamic acid | (S)-2-Methyl-3-phenylpropanoic acid | 89% | [1] |
| 2-(4-isobutylphenyl)propenoic acid | (S)-Ibuprofen | up to 97% | [1] |
Table 2: Asymmetric Hydrogenation of Other Unsaturated Carboxylic Acids
| Substrate Class | Enantiomeric Excess (ee) |
| β,γ-Unsaturated carboxylic acids | High ee reported |
| β-Disubstituted acrylic acids | 70-93% |
| Trisubstituted acrylic acids | up to 88% |
Experimental Protocol: General Procedure for Asymmetric Hydrogenation
The following is a general procedure for the asymmetric hydrogenation of an α,β-unsaturated carboxylic acid using (S)-Ru(OAc)2(H8-BINAP).
Caption: General experimental workflow for asymmetric hydrogenation.
Detailed Steps:
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Reaction Setup: A high-pressure autoclave is charged with the α,β-unsaturated carboxylic acid, a catalytic amount of (S)-Ru(OAc)2(H8-BINAP) (substrate-to-catalyst ratios typically range from 100:1 to 10,000:1), and an appropriate solvent, such as methanol.
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Hydrogenation: The autoclave is sealed, purged several times with hydrogen gas, and then pressurized to the desired hydrogen pressure (e.g., 4-100 atm). The reaction mixture is stirred at a set temperature (e.g., 25-80°C) until the reaction is complete.
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Workup and Analysis: After cooling to room temperature and carefully venting the excess hydrogen, the solvent is removed under reduced pressure. The residue is then purified, typically by column chromatography, to isolate the chiral carboxylic acid product.
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Characterization: The yield of the purified product is determined, and the enantiomeric excess is measured using a suitable analytical technique, such as chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).
Catalytic Mechanism
The asymmetric hydrogenation of unsaturated carboxylic acids catalyzed by Ru(OAc)2(diphosphine) complexes is generally understood to proceed through a monohydride-unsaturate mechanism .
Caption: Proposed catalytic cycle for the hydrogenation of an unsaturated carboxylic acid.
Key Steps in the Catalytic Cycle:
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Activation of the Precatalyst: The precatalyst, (S)-Ru(OAc)2(H8-BINAP), reacts with molecular hydrogen to form an active ruthenium monohydride species, with the concurrent elimination of one molecule of acetic acid.
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Substrate Coordination: The prochiral unsaturated carboxylic acid coordinates to the ruthenium center.
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Migratory Insertion: The coordinated olefin inserts into the ruthenium-hydride bond. This step is stereodetermining, as the chiral ligand environment dictates the facial selectivity of the hydride addition to the double bond, leading to the formation of a chiral ruthenium alkyl intermediate.
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Hydrogenolysis and Product Release: The ruthenium alkyl intermediate reacts with another molecule of hydrogen to release the saturated, chiral carboxylic acid product and regenerate the active ruthenium monohydride catalyst, which then re-enters the catalytic cycle.
This guide provides a foundational understanding of (S)-Ru(OAc)2(H8-BINAP) for professionals engaged in chemical research and development. The high enantioselectivities and efficiencies achievable with this catalyst underscore its importance in the synthesis of complex chiral molecules.
